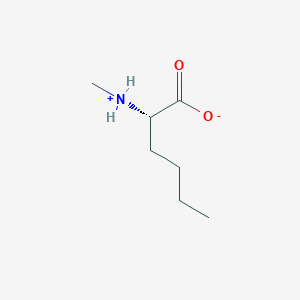
(2S)-2-(methylazaniumyl)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Its chemical formula is C8H16Br2Cu2S4 . This compound is a coordination complex involving copper and bromide ions, stabilized by a tetradentate thioether macrocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane typically involves the reaction of copper(I) bromide with 1,4,7,10-tetrathiacyclododecane in a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive copper(I) bromide and the thioether ligand.
化学反応の分析
Types of Reactions
Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane can undergo various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Substitution: The bromide ions can be substituted by other ligands, depending on the reaction conditions and the nature of the substituting ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the copper(I) center.
Substitution: Ligands such as phosphines or amines can be used to replace the bromide ions in the complex.
Major Products Formed
Oxidation: The major product would be a copper(II) complex with the same thioether ligand.
Substitution: The major products would be new coordination complexes with the substituted ligands.
科学的研究の応用
Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the coordination chemistry of copper and thioether ligands.
Biology: The compound can be used to investigate the interactions of copper complexes with biological molecules.
Medicine: Research into the potential therapeutic applications of copper complexes, including their antimicrobial and anticancer properties, may involve this compound.
作用機序
The mechanism by which Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane exerts its effects involves the coordination of the copper(I) center with the thioether ligand. This coordination stabilizes the copper(I) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application, such as catalysis or interaction with biological molecules.
類似化合物との比較
Similar Compounds
- Bis(copper(I)chloride) 1,4,7,10-tetrathiacyclododecane
- Bis(copper(I)iodide) 1,4,7,10-tetrathiacyclododecane
- Bis(copper(I)thiocyanate) 1,4,7,10-tetrathiacyclododecane
Uniqueness
Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane is unique due to the specific coordination environment provided by the bromide ions and the thioether ligand. This unique coordination can influence the reactivity and stability of the copper(I) center, making it distinct from similar compounds with different halide or pseudohalide ligands .
特性
IUPAC Name |
(2S)-2-(methylazaniumyl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDYKABXINADKS-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)[O-])[NH2+]C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)[O-])[NH2+]C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17343-27-0 |
Source


|
| Record name | N-Methyl-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17343-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3E)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxamide](/img/structure/B8073869.png)
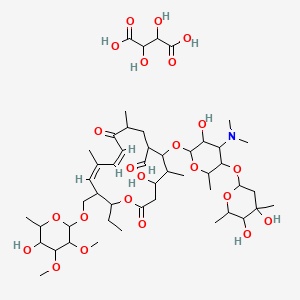
![(1R,4S,5'S,6R,6'S,8R,10Z,12S,13S,14Z,16Z,20R,21E,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8073879.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19Z,21Z,23Z,25Z,27Z,29Z,31Z,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B8073886.png)
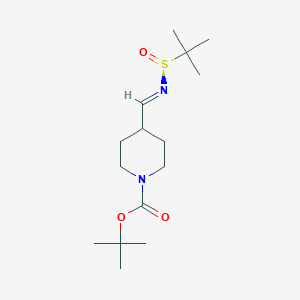
![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/structure/B8073916.png)
![(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B8073921.png)
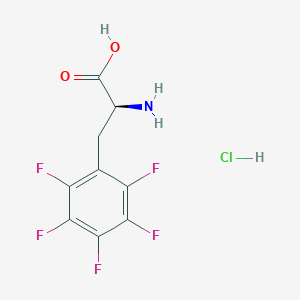
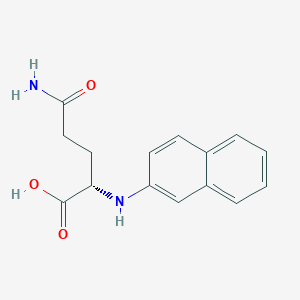
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid](/img/structure/B8073939.png)
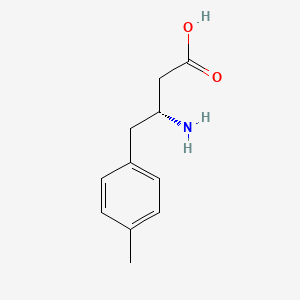
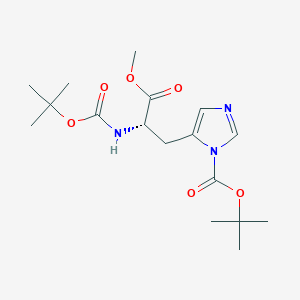
![L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8073965.png)
![(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid](/img/structure/B8073971.png)
